

What is 11(Z)-Etheroleic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11(Z)-Etheroleic acid**

Cat. No.: **B15552261**

[Get Quote](#)

An In-depth Technical Guide to Divinyl Ether Fatty Acids with a Focus on Etheroleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinyl ether fatty acids represent a unique class of oxylipins primarily found in the plant kingdom. These compounds are derivatives of polyunsaturated fatty acids, characterized by a distinctive divinyl ether linkage. This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies associated with divinyl ether fatty acids, with a particular focus on etheroleic acid, including its 11(Z) isomer. While specific research on **11(Z)-Etheroleic acid** is limited, this document extrapolates from the broader knowledge of this lipid class to provide a foundational understanding for researchers. The guide includes a summary of available quantitative data, generalized experimental protocols, and visualizations of relevant biochemical pathways to facilitate further investigation into these intriguing biomolecules.

Introduction to Divinyl Ether Fatty Acids

Divinyl ether fatty acids are a specialized group of lipids derived from the oxygenation of polyunsaturated fatty acids.^[1] First discovered in the 1970s in potato tubers, these compounds, including colneleic acid and colnelenic acid, are formed through the enzymatic action of lipoxygenases and divinyl ether synthases.^[2] A key member of this family is etheroleic acid, which is derived from linoleic acid.^[1] These molecules are of significant interest due to their potential roles in plant defense mechanisms against pathogens.^{[3][4]} This guide

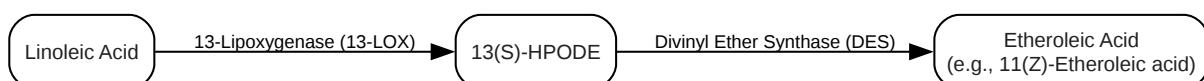
will delve into the chemical nature, biosynthesis, and known biological activities of these compounds, centering on etheroleic acid as a primary example.

Chemical Structure and Properties

Divinyl ether fatty acids are characterized by an ether linkage involving a doubly unsaturated carbon chain.^[1] The nomenclature and chemical identifiers for a representative member of the etheroleic acid family, **11(Z)-Etheroleic acid**, are provided below.

Table 1: Chemical and Physical Properties of **11(Z)-Etheroleic Acid**

Property	Value
CAS Number	190598-37-9
Molecular Formula	C ₁₈ H ₃₀ O ₃
Molecular Weight	294.43 g/mol
IUPAC Name	(9Z,11Z)-12-[(1E)-1-Hexen-1-yloxy]-9,11-dodecadienoic acid
Synonyms	(9Z,11Z,1'E)-Etheroleic acid


Source: Larodan Research Grade Lipids

Biosynthesis of Divinyl Ether Fatty Acids

The biosynthesis of divinyl ether fatty acids is a multi-step enzymatic process primarily occurring in plants.^[5] It is a branch of the lipoxygenase (LOX) pathway, which is responsible for the production of a wide array of bioactive oxylipins.

The process begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid or α-linolenic acid, by lipoxygenase enzymes.^[2] This reaction introduces a hydroperoxy group at specific positions on the fatty acid backbone. For the synthesis of etheroleic acid, 13-lipoxygenase converts linoleic acid into 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).^{[5][6]}

The subsequent and defining step is the conversion of the fatty acid hydroperoxide to a divinyl ether by the action of a divinyl ether synthase (DES).^[7] These enzymes are part of the CYP74 family of cytochrome P450 enzymes.^[8] The reaction involves the stereospecific abstraction of a hydrogen atom from the carbon adjacent to the hydroperoxide group, leading to the formation of the characteristic divinyl ether structure.^[6] The formation of **11(Z)-Etheroleic acid** specifically involves the action of a DES that abstracts the pro-S hydrogen, resulting in a Z configuration of the newly formed double bond.^[6]

[Click to download full resolution via product page](#)

Caption: Biosynthesis of Etheroleic Acid from Linoleic Acid.

Biological Functions and Significance

The primary biological role attributed to divinyl ether fatty acids is in plant defense.^[9] These compounds have been shown to accumulate in plant tissues in response to pathogen attack and can exhibit antimicrobial properties.^{[3][4]}

For instance, studies on potato leaves infected with the late-blight pathogen *Phytophthora infestans* have demonstrated a significant accumulation of the divinyl ether fatty acids colneleic acid and colnelenic acid.^{[3][4]} The accumulation of these compounds was more rapid in resistant potato cultivars, suggesting a direct role in the defense response.^[4] In vitro studies have shown that colneleic and colnelenic acids can inhibit the growth of *P. infestans*.^[4]

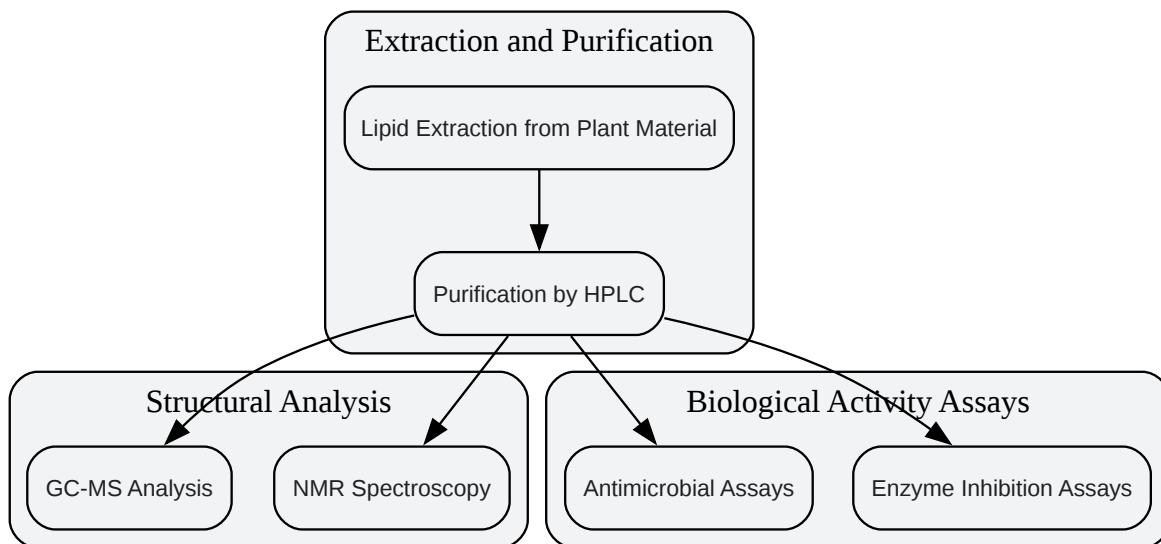
While the direct biological activities of **11(Z)-Etheroleic acid** have not been extensively studied, its structural similarity to other defense-related oxylipins suggests a potential role in modulating plant immune responses.

Quantitative Data on Divinyl Ether Fatty Acid Accumulation

Quantitative data on the biological activity of **11(Z)-Etheroleic acid** is not readily available. However, studies on related compounds provide insights into the levels at which these

molecules can be biologically active.

Table 2: Accumulation of Divinyl Ether Fatty Acids in Potato Leaves Infected with *P. infestans*


Compound	Concentration (nmol/g fresh weight)	Potato Cultivar	Time Post-Infection
Colnolenic Acid	~24	Matilda (resistant)	-
Colneleic Acid	1.02 ± 0.26	Matilda (resistant)	2 days
Colnolenic Acid	1.89 ± 0.67	Matilda (resistant)	2 days
Colneleic Acid	0.12 ± 0.03	Bintje (susceptible)	2 days
Colnolenic Acid	0.13 ± 0.05	Bintje (susceptible)	2 days

Source: Weber et al. (1999). *The Plant Cell*, 11(3), 485-493.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for the study of **11(Z)-Etheroleic acid** are scarce. However, based on methodologies used for related compounds, a general workflow for its investigation can be proposed.

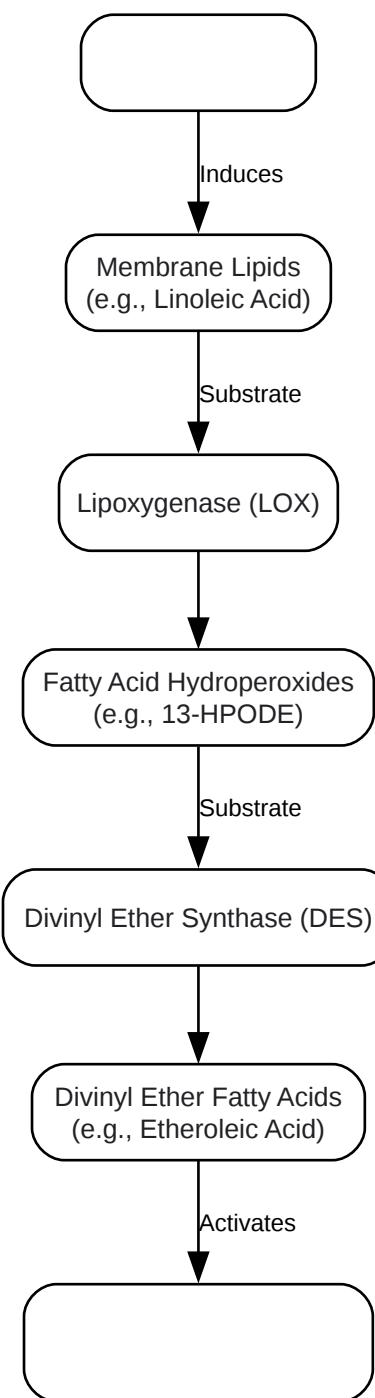
Generalized Workflow for the Study of Divinyl Ether Fatty Acids

[Click to download full resolution via product page](#)

Caption: Generalized Experimental Workflow for Divinyl Ether Fatty Acids.

Protocol for Divinyl Ether Synthase Assay

This generalized protocol is adapted from methodologies used for studying divinyl ether synthase activity.


- Enzyme Preparation:
 - Homogenize plant tissue (e.g., garlic bulbs, potato leaves) in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0).
 - Centrifuge the homogenate to obtain a microsomal fraction, which contains the divinyl ether synthase.
- Substrate Preparation:
 - Prepare the fatty acid hydroperoxide substrate (e.g., 13-HPODE for etheroleic acid synthesis) by incubating the corresponding fatty acid with a lipoxygenase enzyme (e.g., soybean lipoxygenase).

- Enzymatic Reaction:
 - Incubate the microsomal preparation with the fatty acid hydroperoxide substrate at room temperature for a defined period (e.g., 30 minutes).
- Product Extraction and Analysis:
 - Stop the reaction by acidification (e.g., with 1 M citric acid).
 - Extract the lipid products with an organic solvent (e.g., diethyl ether).
 - Analyze the extracted products by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify the divinyl ether fatty acids formed.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Signaling Pathways

The precise signaling pathways involving divinyl ether fatty acids are not yet fully elucidated. However, their role in plant defense suggests their integration into the broader oxylipin signaling network. This network is crucial for mediating responses to various biotic and abiotic stresses.

Upon pathogen recognition, the biosynthesis of oxylipins, including divinyl ether fatty acids, is induced. These molecules can then act as signaling molecules to activate downstream defense responses, such as the expression of defense-related genes and the production of antimicrobial compounds.

[Click to download full resolution via product page](#)

Caption: Proposed Role of Divinyl Ether Fatty Acids in Plant Defense Signaling.

Conclusion and Future Directions

Divinyl ether fatty acids, including etheroleic acid, are a fascinating yet understudied class of plant-derived lipids. Their established role in plant defense mechanisms highlights their potential as leads for the development of novel antimicrobial agents or as targets for enhancing crop resistance. The current body of knowledge, while limited for specific isomers like **11(Z)-Etheroleic acid**, provides a solid framework for future research.

Further investigations are needed to:

- Elucidate the specific biological targets and mechanisms of action of individual divinyl ether fatty acids.
- Fully characterize the signaling pathways in which these molecules participate.
- Explore their potential applications in agriculture and medicine.

The methodologies and information presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of these unique and promising biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
2. Divinyl eher FA | Cyberlipid [cyberlipid.gerli.com]
3. ask-force.org [ask-force.org]
4. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
5. A pathway for biosynthesis of divinyl ether fatty acids in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Hidden stereospecificity in the biosynthesis of divinyl ether fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxyalcohol Synthase Branch of Lipoxygenase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of ether-linked lipids as alkyl- and alk-1-enyl-glycerol benzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- To cite this document: BenchChem. [What is 11(Z)-Etheroleic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552261#what-is-11-z-etheroleic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com